1-Boc-4-(pyrrolidinocarbonyl)piperidine
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Overview
Description
1-Boc-4-(pyrrolidinocarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a pyrrolidinocarbonyl group attached to the fourth position of the piperidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Target of Action
It has been used in the synthesis of gpr119 selective agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-dependent insulin secretion .
Mode of Action
As a precursor for gpr119 agonists, it may interact with this receptor, leading to an increase in intracellular camp levels and subsequent insulin secretion .
Biochemical Pathways
Given its potential role as a GPR119 agonist, it may influence the cAMP-PKA pathway, which is involved in insulin secretion .
Result of Action
In experimental studies, 1-Boc-4-(pyrrolidinocarbonyl)piperidine has shown to decrease the intake of calories from a succulent hyper-caloric food in a binge-eating protocol in female rats, whereas the acute exposure to this piperidine exerted an anxiolytic effect in the male rat . The exact molecular and cellular effects of the compound’s action remain to be characterized .
Biochemical Analysis
Biochemical Properties
1-Boc-4-(pyrrolidinocarbonyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reactant in the preparation of selective GPR119 agonists, which are studied for their potential in treating type II diabetes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of these enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent . Additionally, its role in the synthesis of selective GPR119 agonists suggests that it may influence glucose metabolism and insulin signaling pathways in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to the active sites of enzymes, leading to either inhibition or activation. For instance, in the synthesis of GPR119 agonists, this compound forms covalent bonds with the enzyme’s active site, resulting in the modulation of its activity . This interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to inhibit the growth of Mycobacterium tuberculosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to decrease calorie intake and exhibit anxiolytic effects in rats . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, it is used in the synthesis of selective GPR119 agonists, which are involved in glucose metabolism and insulin signaling pathways . These interactions can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
1-Boc-4-(pyrrolidinocarbonyl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to introduce the Boc protecting group, followed by the reaction with pyrrolidine-1-carboxylic acid to form the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-(pyrrolidinocarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, resulting in the formation of the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(pyrrolidinocarbonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of bioactive molecules.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-Boc-4-(pyrrolidinocarbonyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound is similar in structure but lacks the pyrrolidinocarbonyl group. It is used as a precursor in the synthesis of various pharmaceuticals.
1-Boc-piperazine: This compound contains a piperazine ring instead of a piperidine ring and is used in the synthesis of bioactive molecules.
N-Boc-3-pyrrolidinone: This compound has a pyrrolidinone ring and is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNKYFWPIRLPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.